2-(2-Fluoro-3-nitrophenyl)acetic acid
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Overview
Description
2-(2-Fluoro-3-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular weight of this compound is 199.14 . The IUPAC name is this compound and the InChI code is 1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis
The asymmetric and symmetrical stretches related to the NO2 group of all molecules showed absorption values in the region of 1529 cm−1 and 1332–1338 cm−1, respectively .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a melting point of 154.0 to 158.0 °C and is slightly soluble in methanol .Scientific Research Applications
Synthesis and Structural Characterization
One study demonstrates the synthesis of 2-(2,5-diamino phenyl)ethanol through the nitration of 3-fluorophenyl acetic acid, which is closely related to 2-(2-Fluoro-3-nitrophenyl)acetic acid. This process involves multiple steps, including nitration, reduction, and ammonolysis, leading to the target molecule with improved overall yield compared to previously reported methods. The structural characterization was confirmed by HPLC-MS and 1H-NMR (Zhao De-feng, 2007).
Protecting Group for Hydroxyl Functions
(2-Nitrophenyl)acetyl, derived from (2-nitrophenyl)acetic acid, has been used as a protecting group for hydroxyl functions in synthetic chemistry. This group can be selectively removed without affecting other common protecting groups, showcasing its utility in complex molecule synthesis (Katalin Daragics & P. Fügedi, 2010).
Fluorographic Detection
A study optimized a fluorographic procedure using 2,5-diphenyloxazole in acetic acid for detecting radioactivity in polyacrylamide gels. This method demonstrated efficiency comparable to existing procedures, offering technical advantages such as no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels (M. Skinner & M. Griswold, 1983).
Functionalized Fluorescent Dyes
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), evaluated for derivatization of catecholamines and their metabolites, demonstrates the potential application of fluorinated nitrophenyl compounds in creating fluorescent dyes. These derivatives offer promising applications in the quantitative analysis of biological matrices (Xunlin Zhu, P. N. Shaw, & D. Barrett, 2003).
Mechanism of Action
Target of Action
The primary targets of 2-(2-Fluoro-3-nitrophenyl)acetic acid are currently unknown. The compound belongs to the class of organic compounds known as nitrobenzenes , which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group
Mode of Action
Nitrobenzenes, the class of compounds to which it belongs, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given that the compound is a nitrobenzene derivative , it may potentially affect pathways involving aromatic compounds
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a nitrobenzene derivative , it may potentially exert effects similar to other compounds in this class, but specific effects would depend on its exact targets and mode of action. More research is needed to elucidate these effects.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the compound’s solid state at room temperature could affect its solubility and therefore its bioavailability and action Additionally, factors such as pH and the presence of other compounds could potentially influence its stability and efficacy
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNJSZZIANNVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214328-32-1 |
Source
|
Record name | 2-(2-fluoro-3-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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